Acetylene-linker-Val-Cit-PABC-MMAE
Overview
Description
Acetylene-linker-Val-Cit-PABC-MMAE is a compound that consists of an antibody-drug conjugate (ADC) linker (Acetylene-linker-Val-Cit-PABC) and a potent tubulin inhibitor (MMAE). This compound is used in the development of ADCs, which are targeted cancer therapies that deliver cytotoxic drugs directly to cancer cells, minimizing damage to healthy cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acetylene-linker-Val-Cit-PABC-MMAE involves multiple steps, including the preparation of the linker and the conjugation of the drug. The linker, Acetylene-linker-Val-Cit-PABC, is synthesized through a series of chemical reactions that introduce the acetylene group and the Val-Cit-PABC moiety.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The compound is typically produced in a controlled environment to maintain stability and prevent degradation .
Chemical Reactions Analysis
Types of Reactions
Acetylene-linker-Val-Cit-PABC-MMAE undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the acetylene group.
Reduction: Reduction reactions can occur at the nitro groups present in the compound.
Substitution: The acetylene group can participate in substitution reactions, especially in the presence of nucleophiles
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like azides and thiols are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, which can be used for further research and development .
Scientific Research Applications
Acetylene-linker-Val-Cit-PABC-MMAE has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in click chemistry for the synthesis of complex molecules.
Biology: Employed in the study of cellular processes and protein interactions.
Medicine: Integral in the development of ADCs for targeted cancer therapy.
Industry: Utilized in the production of pharmaceuticals and bioconjugates .
Mechanism of Action
The mechanism of action of Acetylene-linker-Val-Cit-PABC-MMAE involves the targeted delivery of MMAE to cancer cells. The Val-Cit-PABC linker is designed to be cleaved by cathepsin B, an enzyme found in tumor lysosomes. Once cleaved, MMAE is released and inhibits tubulin polymerization, leading to cell cycle arrest and apoptosis of cancer cells .
Comparison with Similar Compounds
Similar Compounds
Vedotin: A cysteine-reactive vcMMAE construct used in clinically tested ADCs.
Duocarmycins: DNA-damaging agents used in ADCs.
Pyrrolobenzodiazepines: Another class of DNA-damaging agents.
Camptothecins: Topoisomerase inhibitors used in ADCs.
Daunorubicins/Doxorubicins: Anthracycline antibiotics used in ADCs
Uniqueness
Acetylene-linker-Val-Cit-PABC-MMAE is unique due to its specific linker design, which allows for precise targeting and release of the cytotoxic drug within cancer cells. This specificity reduces off-target effects and enhances the therapeutic index of ADCs .
Properties
IUPAC Name |
[4-[[(2S)-5-(carbamoylamino)-2-[[(2S)-3-methyl-2-[[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]acetyl]amino]butanoyl]amino]pentanoyl]amino]phenyl]methyl N-[(2S)-1-[[(2S)-1-[[(3R,4S,5S)-1-[(2S)-2-[(1R,2R)-3-[[(1S,2R)-1-hydroxy-1-phenylpropan-2-yl]amino]-1-methoxy-2-methyl-3-oxopropyl]pyrrolidin-1-yl]-3-methoxy-5-methyl-1-oxoheptan-4-yl]-methylamino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]-N-methylcarbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C67H106N10O16/c1-16-33-90-34-35-91-36-37-92-40-53(78)73-55(41(3)4)63(83)72-50(25-21-31-69-66(68)86)62(82)71-49-29-27-47(28-30-49)39-93-67(87)76(13)57(43(7)8)64(84)74-56(42(5)6)65(85)75(12)58(44(9)17-2)52(88-14)38-54(79)77-32-22-26-51(77)60(89-15)45(10)61(81)70-46(11)59(80)48-23-19-18-20-24-48/h1,18-20,23-24,27-30,41-46,50-52,55-60,80H,17,21-22,25-26,31-40H2,2-15H3,(H,70,81)(H,71,82)(H,72,83)(H,73,78)(H,74,84)(H3,68,69,86)/t44-,45+,46+,50-,51-,52+,55-,56-,57-,58-,59+,60+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJNJEHBZUVWTEJ-MKXMLHHLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(CC(=O)N1CCCC1C(C(C)C(=O)NC(C)C(C2=CC=CC=C2)O)OC)OC)N(C)C(=O)C(C(C)C)NC(=O)C(C(C)C)N(C)C(=O)OCC3=CC=C(C=C3)NC(=O)C(CCCNC(=O)N)NC(=O)C(C(C)C)NC(=O)COCCOCCOCC#C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H]([C@@H](CC(=O)N1CCC[C@H]1[C@@H]([C@@H](C)C(=O)N[C@H](C)[C@H](C2=CC=CC=C2)O)OC)OC)N(C)C(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)N(C)C(=O)OCC3=CC=C(C=C3)NC(=O)[C@H](CCCNC(=O)N)NC(=O)[C@H](C(C)C)NC(=O)COCCOCCOCC#C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C67H106N10O16 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1307.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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